Lipophilicity Differentiation from N-Unsubstituted Analog
N,N,5-trimethylpyridine-2-sulfonamide exhibits a computed XLogP3-AA of 0.7, compared to 0.1 for 5-methylpyridine-2-sulfonamide [1][2]. This represents a 0.6 log unit increase in predicted lipophilicity, corresponding to an approximately 4-fold increase in the octanol-water partition coefficient. This elevation results from the N,N-dimethyl substitution replacing the primary sulfonamide -NH2 group with two methyl groups on the sulfonamide nitrogen, increasing hydrophobic surface area and masking the polar sulfonamide moiety [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7 (PubChem, computed by XLogP3 3.0) |
| Comparator Or Baseline | 5-Methylpyridine-2-sulfonamide (CAS 65938-77-4): XLogP3-AA = 0.1 (PubChem) |
| Quantified Difference | Δ XLogP3-AA = +0.6 (approximately 4-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
For procurement decisions in medicinal chemistry, the 0.6 log unit higher lipophilicity of N,N,5-trimethylpyridine-2-sulfonamide predicts superior passive membrane permeability compared to the N-unsubstituted analog, making it the preferred scaffold choice when cellular penetration or blood-brain barrier access is required in the target product profile.
- [1] PubChem Compound Summary for CID 71646856, N,N,5-trimethylpyridine-2-sulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 3614199, 5-Methyl-2-pyridinesulfonamide. National Center for Biotechnology Information. View Source
